molecular formula C13H18N2O2 B5139491 ethyl 4-phenyl-1-piperazinecarboxylate

ethyl 4-phenyl-1-piperazinecarboxylate

Cat. No. B5139491
M. Wt: 234.29 g/mol
InChI Key: CFSYPRULMVTRRT-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1-piperazinecarboxylate, also known as PEP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and ethanol. PEP is widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Novel Insecticides Development

Ethyl 4-phenyl-1-piperazinecarboxylate derivatives have been explored for their potential in insecticide development. A study demonstrated that derivatives of this compound displayed growth-inhibiting and larvicidal activities against the armyworm, Pseudaletia separata (Cai et al., 2010).

Antibacterial and Antifungal Applications

Piperazine derivatives, closely related to ethyl 4-phenyl-1-piperazinecarboxylate, have shown significant antibacterial and antifungal activities. These compounds were evaluated for their efficacy in vitro against various pathogens (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using ethyl 4-phenyl-1-piperazinecarboxylate derivatives has been conducted. For instance, a method for synthesizing 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines using a domino three-component process has been developed (Fang, Fang, & Cheng, 2012).

Structural Analysis in Complex Formation

Ethyl 4-phenyl-1-piperazinecarboxylate has been used in studies analyzing the structural formation of complexes with various metals like Ni(II), Zn(II), and Cd(II). Such studies contribute to the understanding of complex formation in chemistry (Prakash et al., 2014).

Crystal Structure Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, has been studied. Such research helps in understanding the molecular and crystal structure of these compounds (Faizi, Ahmad, & Golenya, 2016).

Neuroprotective Applications

A derivative of ethyl 4-phenyl-1-piperazinecarboxylate, SP-04, was synthesized and evaluated for neuroprotective properties, potentially useful in the treatment of Alzheimer's disease. The compound exhibited properties like acetylcholinesterase inhibition and protection against Ab42 toxicity in neuronal cell lines (Lecanu et al., 2010).

Corrosion Inhibition

Derivatives of ethyl 4-phenyl-1-piperazinecarboxylate have been investigated as corrosion inhibitors for mild steel in HCl. Studies have shown these compounds to be effective in mitigating corrosion, adding value to industrial applications (Chen et al., 2021).

Radiopharmaceutical Research

Ethyl 4-phenyl-1-piperazinecarboxylate derivatives have been used in radiopharmaceutical research, particularly in the development of PET radioligands for studying serotonergic neurotransmission (Plenevaux et al., 2000).

Central Pharmacological Activity

Research into the central pharmacological activity of new piperazine derivatives, such as 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, has shown potential anxiolytic-like activity in animal models, suggesting implications for mental health treatment (de Brito et al., 2012).

properties

IUPAC Name

ethyl 4-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSYPRULMVTRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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